![molecular formula C24H22F3N3O5S B2855643 7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-05-2](/img/structure/B2855643.png)
7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C24H22F3N3O5S and its molecular weight is 521.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is structurally similar toTrifluperidol , a typical antipsychotic of the butyrophenone chemical class . Trifluperidol primarily targets dopamine receptors in the brain, particularly the D2 subtype .
Mode of Action
As a dopamine receptor antagonist, Trifluperidol, and by extension, our compound of interest, likely works by blocking the action of dopamine, a neurotransmitter in the brain. This blockage can help to normalize the overactivity of dopamine, which is often observed in psychotic conditions .
Biochemical Pathways
The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it can influence the mesolimbic pathway , which is associated with reward and pleasure. By blocking dopamine receptors, the compound can reduce the overactivity in this pathway, often associated with psychotic symptoms .
Pharmacokinetics
The compound is likely to be rapidly absorbed from the gastrointestinal tract, similar to Trifluperidol . It reaches peak blood levels in about 5 hours when taken orally . About 92% of the compound binds to plasma proteins after absorption . It can distribute throughout the body, cross the blood-brain barrier, and enter breast milk . The compound is metabolized in the liver, and its metabolites are excreted in urine and feces . There is evidence that the compound undergoes enterohepatic circulation .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in the overactivity of dopamine in the brain. This can lead to a decrease in psychotic symptoms, such as hallucinations, delusions, and disordered thinking .
属性
IUPAC Name |
7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O5S/c25-24(26,27)15-3-1-2-14(10-15)23(33)5-8-29(9-6-23)20(31)4-7-30-21(32)16-11-18-19(35-13-34-18)12-17(16)28-22(30)36/h1-3,10-12,16,33H,4-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKYUZUUAZVJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
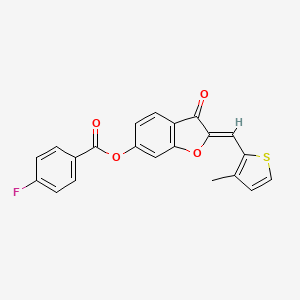
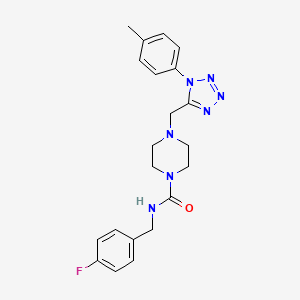
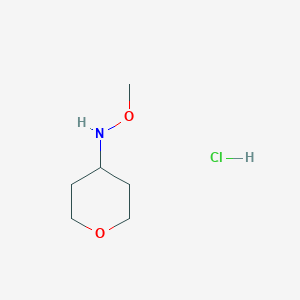
![N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2855566.png)
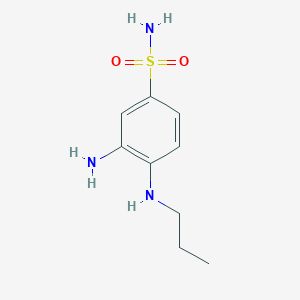
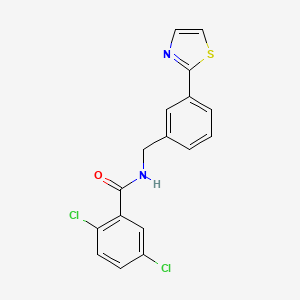
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2855570.png)
![1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2855573.png)
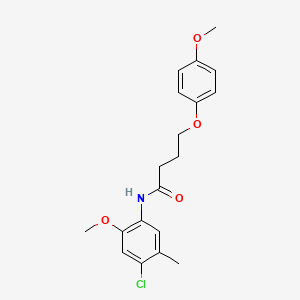
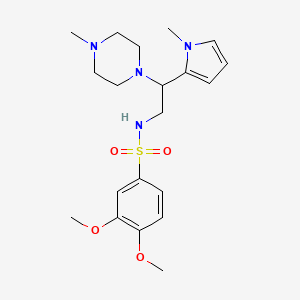
![N-[(furan-2-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2855577.png)
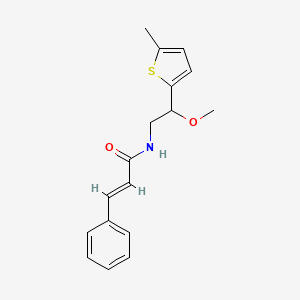
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2855579.png)
![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)
